ピリドキサミン二塩酸塩

概要

説明

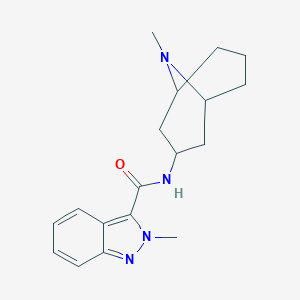

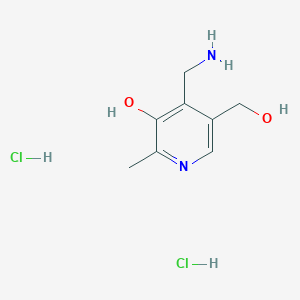

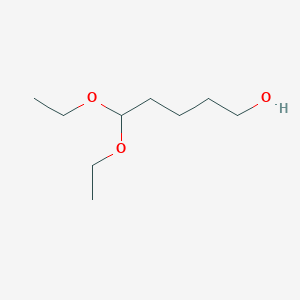

ピリドキシンは、ピリドキサミンとしても知られており、ビタミンB6の一種です。ピリジン環構造にヒドロキシル基、メチル基、アミノメチル基、ヒドロキシメチル基が置換基として結合しています。 ピリドキシンは、糖や脂質の分解で生成されるフリーラジカル種やカルボニル種を捕捉する能力、ならびにアマリ反応を触媒する金属イオンをキレート化する能力で知られています .

科学的研究の応用

Pyridorin has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: Pyridorin is involved in the metabolism of amino acids, neurotransmitters, and sphingolipids.

Medicine: It has been investigated for its potential in treating diabetic nephropathy, diabetic neuropathy, and retinopathy.

作用機序

ピリドキシンは、いくつかのメカニズムを通じてその効果を発揮します。

フリーラジカルの捕捉: ヒドロキシルラジカルやその他の活性酸素種を効率的に捕捉します。

金属イオンのキレート化: ピリドキシンは金属イオンと錯体を形成し、有害な反応を触媒するのを防ぎます。

メイラード反応の阻害: カルボニル中間体と反応し、酸化還元反応に関与する金属イオンをキレート化することで、AGEの生成を阻害します.

類似化合物の比較

ピリドキシンは、ピリドキシンとピリドキサールを含むビタミンB6ファミリーに属しています。3つの化合物はすべて構造と機能が似ていますが、ピリドキシンはメイラード反応を阻害し、金属イオン錯体を形成する能力が独特です。 これは、糖尿病合併症に関連するAGEとALEの生成を効果的に予防する上で特に有効です .

類似した化合物には以下が含まれます。

ピリドキシン: ビタミンB6の別のもので、ビタミンB6欠乏症や妊娠中の悪心の治療に使用されます.

ピリドキサール: ビタミンB6のアルデヒド型で、アミノ酸や神経伝達物質の代謝に関与しています.

ピリドキシンのユニークな特性により、科学研究と医療用途の両方で貴重な化合物となっています。

生化学分析

Biochemical Properties

Pyridoxamine dihydrochloride exhibits a variety of chemical properties, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation . It also chelates metal ions that catalyze Amadori reactions . Pyridoxamine dihydrochloride can form fairly weak complexes with a number of transition metal ions, with a preference for Cu 2+ and Fe 3+ .

Cellular Effects

Pyridoxamine dihydrochloride has been shown to protect human granulosa cells against advanced glycation end-products-induced steroidogenesis disturbances . It also rescues the effects of certain mutations in human alanine:glyoxylate aminotransferase .

Molecular Mechanism

The molecular mechanism of action of Pyridoxamine dihydrochloride involves its ability to trap intermediates in the formation of Amadori products released from glycated proteins . This prevents the breakdown of glycated proteins by disrupting the catalysis of this process through disruptive interactions with the metal ions crucial to the redox reaction .

Dosage Effects in Animal Models

Pyridoxamine dihydrochloride has been used in trials studying the treatment of Kidney Stones

Metabolic Pathways

Pyridoxamine dihydrochloride is involved in a wide range of biochemical reactions necessary for cell activity

Subcellular Localization

It is known that Pyridoxamine dihydrochloride is a form of vitamin B6, which is a water-soluble vitamin and is expected to be distributed throughout the cell .

準備方法

ピリドキシンは、さまざまな方法で合成できます。一般的な方法の1つは、シアノアセトアミドと1,3-ジカルボニル化合物を縮合させることです。もう1つの工業的方法は、1,3-オキサゾール誘導体とジエンフィルの縮合に基づいています。 この2段階プロセスは、付加体の生成、それに続く芳香族化、触媒的ハイドロジェネーションが含まれます .

化学反応解析

ピリドキシンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ピリドキシンは酸化されてピリドキサールとピリドキサールリン酸を生成できます。

還元: 求核性還元剤によって還元できます。

置換: ピリドキシンは、ピリジン環の2位と4位で求核置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、酸化用の過酸化水素、求核置換反応用の強有機金属塩基などがあります。 これらの反応で生成される主要な生成物には、ピリドキサール、ピリドキサールリン酸、さまざまな金属錯体があります .

科学研究への応用

ピリドキシンは、広範囲の科学研究に利用されています。

化学反応の分析

Pyridorin undergoes several types of chemical reactions, including:

Oxidation: Pyridorin can be oxidized to form pyridoxal and pyridoxal phosphate.

Reduction: It can be reduced by nucleophilic reducing agents.

Substitution: Pyridorin can undergo nucleophilic substitution reactions at positions 2 and 4 of the pyridine ring.

Complexation: It forms complexes with transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).

Common reagents used in these reactions include hydrogen peroxide for oxidation and strong organometallic bases for nucleophilic substitutions. Major products formed from these reactions include pyridoxal, pyridoxal phosphate, and various metal complexes .

類似化合物との比較

Pyridorin is part of the vitamin B6 family, which includes pyridoxine and pyridoxal. While all three compounds share similar structures and functions, pyridorin is unique in its ability to inhibit the Maillard reaction and form metal ion complexes. This makes it particularly effective in preventing the formation of AGEs and ALEs, which are associated with diabetic complications .

Similar compounds include:

Pyridoxine: Another form of vitamin B6, used to treat vitamin B6 deficiency and nausea during pregnancy.

Pyridoxal: The aldehyde form of vitamin B6, involved in the metabolism of amino acids and neurotransmitters.

Pyridorin’s unique properties make it a valuable compound in both scientific research and medical applications.

特性

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWCOANXZNKMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045088 | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000144 [mmHg] | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-36-7, 1173023-45-4 | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173023-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

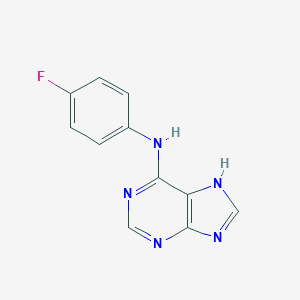

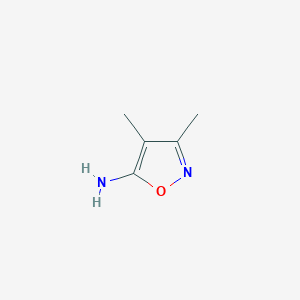

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)

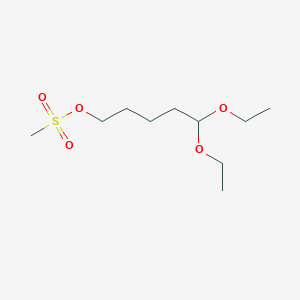

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)